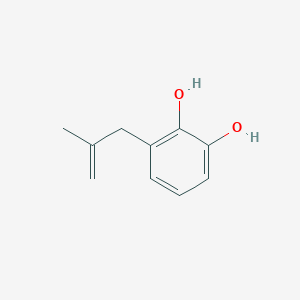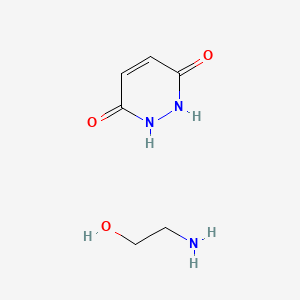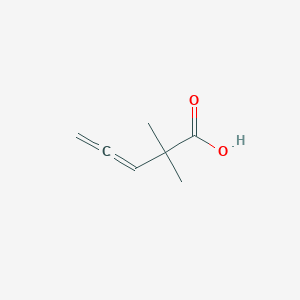
Methyl 2-(3-hydroxy-2-pentylcyclopentyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxy-2-pentylcyclopentyl)acetate typically involves the esterification of cyclopentaneacetic acid derivatives. One common method is the reaction of 3-hydroxy-2-pentylcyclopentanone with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
Methyl 2-(3-hydroxy-2-pentylcyclopentyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing esters to alcohols.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopentane derivatives.
科学的研究の応用
Methyl 2-(3-hydroxy-2-pentylcyclopentyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Widely used in the fragrance industry due to its pleasant aroma and stability.
作用機序
The mechanism of action of Methyl 2-(3-hydroxy-2-pentylcyclopentyl)acetate involves its interaction with specific molecular targets. In the fragrance industry, it interacts with olfactory receptors to produce a pleasant scent. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Methyl dihydrojasmonate: Known for its use in fragrances and similar structural features.
Methyl (3-oxo-2-pentylcyclopentyl)acetate: Another ester with comparable applications in the fragrance industry.
Uniqueness
Methyl 2-(3-hydroxy-2-pentylcyclopentyl)acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its stability and pleasant aroma make it particularly valuable in the fragrance industry .
特性
IUPAC Name |
methyl 2-(3-hydroxy-2-pentylcyclopentyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-12,14H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWZEZICFCEJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CCC1O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601335898 |
Source


|
| Record name | Methyl (3-hydroxy-2-pentylcyclopentyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601335898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54562-27-5 |
Source


|
| Record name | Methyl (3-hydroxy-2-pentylcyclopentyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601335898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14151719.png)
![[(1R,2R)-2-Methylcyclohexyl]methanol](/img/structure/B14151732.png)
![2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B14151733.png)
![Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate](/img/structure/B14151735.png)
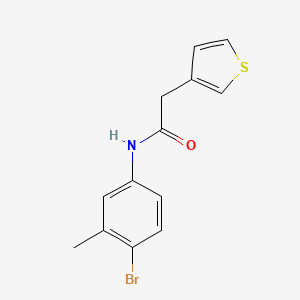
![2-[(Benzenesulfonyl)methyl]-1,4-dinitrobenzene](/img/structure/B14151753.png)
![2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide](/img/structure/B14151754.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B14151756.png)
![[(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate](/img/structure/B14151763.png)
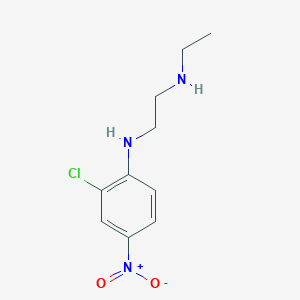
![(4-ethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B14151779.png)
